![molecular formula C7H5Cl2F3N2 B3043175 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine CAS No. 771580-45-1](/img/structure/B3043175.png)
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is a chemical compound with the empirical formula C6H2Cl2F3N . It is a tri-substituted pyridine used in the preparation of pharmaceutical agents with antitumor activities .
Synthesis Analysis
An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, the key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, from 2,6-dichloro-3-trifluoromethylpyridine was undertaken . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been explored .Molecular Structure Analysis
The molecular weight of 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is 215.99 . The SMILES string representation of the molecule is FC(F)(F)c1cc(Cl)nc(Cl)c1 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is a liquid at room temperature . It has a refractive index of 1.473 and a density of 1.505 g/mL at 25 °C . Its boiling point is 56-57 °C at 10 mmHg .Scientific Research Applications
Agrochemicals and Fungicides
Trifluoromethyl-substituted pyridines, including 2,6-dichloro-4-(trifluoromethyl)pyridine, have been investigated for their pesticidal properties. Researchers have found that this compound exhibits higher fungicidal activity compared to chlorine-substituted derivatives . It serves as a valuable building block for the synthesis of novel fungicides and agrochemicals.
Fluazinam Synthesis
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine (2,3,5-DCTF) plays a crucial role in the synthesis of fluazinam, a fungicide used in crop protection. Its incorporation into fluazinam’s chemical structure contributes to its effectiveness against fungal pathogens .
Mechanism of Action
Target of Action
It’s known that similar compounds target therespiratory system .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the function of the target .
Result of Action
Similar compounds have been found to have superior pest control properties .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine can be influenced by various environmental factors. It’s recommended to store the compound in a cool, dark place, preferably below 15°C . Exposure to heat, sparks, open flames, and hot surfaces should be avoided .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause respiratory irritation . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Future Directions
properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H,2,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDRMDGRPGMSKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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